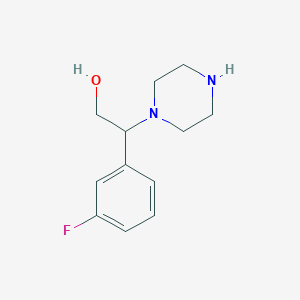
2-(3-Fluorophenyl)-2-piperazin-1-ylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-Fluorophenyl)-2-piperazin-1-ylethanol” appears to contain a piperazine ring, which is a common feature in many pharmaceutical drugs due to its ability to bind to various receptors in the body .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, NMR spectroscopy can provide information about the hydrogen and carbon atoms in the compound .Chemical Reactions Analysis
Piperazine compounds can undergo various chemical reactions, including acylation, alkylation, and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of a piperazine ring could impact the compound’s solubility and reactivity .Applications De Recherche Scientifique
Solvent-Polarity Reconfigurable Fluorescent Logic Gates
Researchers have synthesized compounds incorporating a piperazine receptor and aryl group, functioning as fluorescent logic gates. These compounds demonstrate the ability to reconfigure their logic behavior based on solvent polarity, offering potential tools for probing cellular microenvironments and protein interfaces (Gauci & Magri, 2022).
Antimycobacterial Activity
A study designed and synthesized novel 1-(2-{3-/4-[(alkoxycarbonyl)amino]phenyl}-2-hydroxyethyl)-4-(2-fluorophenyl)-piperazin-1-ium chlorides, exploring their antimycobacterial properties. These compounds showed promising activity against M. tuberculosis, indicating their potential as new antimycobacterials with low toxicity against human cells (Goněc et al., 2017).
Serotonin and Dopamine Receptor Antagonists
The development of compounds with 5-HT2 antagonist activity from a series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives highlights the exploration of novel central nervous system (CNS) therapeutics. These compounds, featuring piperazine groups, show potential as 5-HT2 antagonists, indicating their possible use in treating CNS disorders (Watanabe et al., 1992).
PET Imaging Agents
The development of PET imaging agents, such as [18F]GBR 13119, for the dopamine uptake system, illustrates the application of fluorophenyl-piperazine derivatives in neuroscience research. These compounds aid in the study of neurological disorders and the functioning of the brain's dopaminergic system (Haka et al., 1989).
Noncataleptogenic Antipsychotics
Research into noncataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonists has led to the synthesis of 1-(4-fluorophenyl)-1H-indoles. This work is aimed at developing antipsychotic medications with profiles similar to clozapine, demonstrating the therapeutic potential of fluorophenyl-piperazine derivatives in psychiatry (Perregaard et al., 1992).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3-fluorophenyl)-2-piperazin-1-ylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c13-11-3-1-2-10(8-11)12(9-16)15-6-4-14-5-7-15/h1-3,8,12,14,16H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVILSICNXCPDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(CO)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)-2-piperazin-1-ylethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

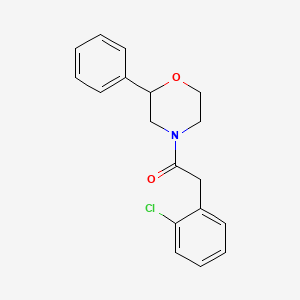
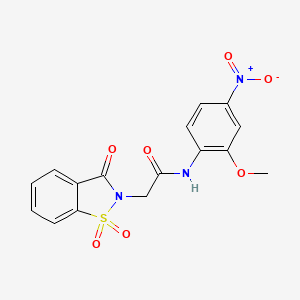
![1-(4-Nitrophenyl)-3-[2-[2-[(4-nitrophenyl)carbamoylamino]ethoxy]ethyl]urea](/img/structure/B2689909.png)
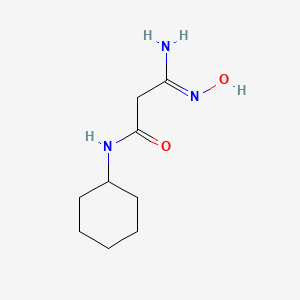

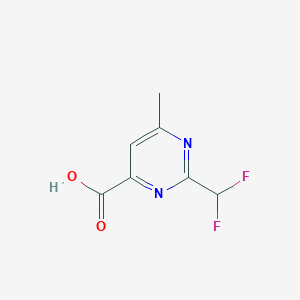
![2-{[(3-Fluoro-4-methylphenyl)amino]methyl}phenol](/img/structure/B2689915.png)
![Ethyl (5-((2,5-dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2689916.png)
![1-Methyl-4-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazine](/img/structure/B2689917.png)
![[(1s,3s)-3-Acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/no-structure.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2689921.png)
![N-(3,4-difluorophenyl)-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2689922.png)
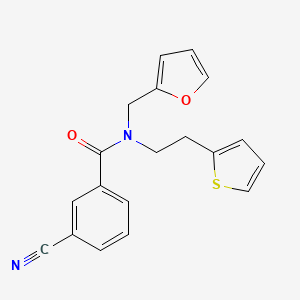
![4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2689924.png)